Primary Sequence Analysis of Bradykinin and Its Variants
Bradykinin (BK), a nonapeptide with the primary sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR), serves as a fundamental inflammatory mediator in mammalian physiology [7]. This conserved structure enables interactions with specific G-protein-coupled receptors (B1 and B2), triggering vasodilation, vascular permeability, and pain responses. Variants arise from post-translational modifications or alternative cleavage of kininogen precursors:
- [Hydroxyproline³]-Bradykinin: Substitution of Pro³ with hydroxyproline alters peptide conformation and receptor-binding kinetics. Isolated from human plasma after tryptic cleavage of kininogen, this variant constitutes ~25% of kinins released from Cohn's fraction IV-4 [5].
- [Hydroxyproline³]-Lysyl-Bradykinin: An N-terminally extended variant (Lys-[Hyp³]-BK) generated by tissue kallikreins, demonstrating tissue-specific processing diversity [5].
Table 1: Primary Sequences of Bradykinin and Key Variants
Peptide | Primary Sequence | Origin |
---|
Bradykinin | RPPGFSPFR | Plasma kallikrein cleavage of HMWK |
[Hydroxyproline³]-Bradykinin | RP-Hyp-P-GFSPFR | Tryptic cleavage of human plasma kininogen |
Met-T-Kinin (Met-Ile-Ser-BK) | MISRPPGFSPFR | Tissue kallikrein cleavage of T-kininogen |
Lysyl-Bradykinin | KRPPGFSPFR | Tissue kallikrein cleavage of LMWK |
These sequence variations influence receptor affinity, metabolic stability, and functional specificity. For example, [Hyp³]-BK exhibits resistance to angiotensin-converting enzyme (ACE) degradation compared to native BK, extending its half-life in vivo [5].
Leu-Ile-Ser Motif in Novel Kinin Peptides: Met-T-Kinin (Met-Ile-Ser-Bradykinin)
The Leu-Ile-Ser (LIS) motif is characteristic of Met-T-kinin (Met-Ile-Ser-Bradykinin; MISRPPGFSPFR), a kinin variant released from T-kininogen via tissue kallikrein cleavage [6]. Key structural features include:
- N-terminal Extension: The MIS sequence precedes the canonical bradykinin structure, forming an 11-residue peptide. This extension sterically influences receptor docking and proteolytic accessibility.
- Cleavage Specificity: Tissue kallikreins selectively hydrolyze the Met-Lys bond within the kininogen sequence -Met-Ile-Ser-Lys-Arg-Pro-. The Ile-Ser residues at P2 and P1 positions are critical for efficient cleavage. Mutagenesis studies confirm that substitutions at these positions reduce catalytic efficiency by >50% [6].
- Functional Implications: The hydrophobic LIS motif enhances interactions with lipid bilayers or receptor subdomains. This contrasts with plasma BK, which relies on C-terminal arginines for B2 receptor activation.
Table 2: Cleavage Efficiency of Tissue Kallikrein at the Met-Lys Bond in LIS-Containing Substrates
Substrate Sequence | Cleavage Efficiency (kcat/KM, M⁻¹s⁻¹) | Key Determinants |
---|
MISLMRPPGFSPFR | 1.2 × 10⁵ | Native T-kininogen sequence |
MIALMRPPGFSPFR | 0.3 × 10⁵ | Ile→Ala mutation reduces hydrophobic packing |
MISAMRPPGFSPFR | 0.4 × 10⁵ | Lys→Ala disrupts S1 site recognition |
MISLPKPPGFSPFR | 0.8 × 10⁵ | Arg→Pro at P2' impairs S2' affinity |
The LIS motif thus dictates substrate selection by kallikreins and may facilitate tissue-specific inflammatory responses distinct from classical BK pathways.
Post-Translational Modifications and Cleavage Patterns
Bradykinin’s bioactivity is modulated by post-translational modifications (PTMs) and site-specific proteolysis:
Carbamylation in Pathological States
Uremic conditions promote non-enzymatic carbamylation of BK’s N-terminal arginine. This modification:
- Reduces affinity for B2 receptors by >60%
- Impairs angiogenesis and keratinocyte motility
- Contributes to delayed wound healing in renal dysfunction by disrupting collagen synthesis and re-epithelialization [2]
Phosphorylation and Palmitoylation of Bradykinin Receptors
While BK itself is not phosphorylated, its B2 receptor undergoes coordinated PTMs:
- Palmitoylation at Cys356: Anchors the receptor to plasma membranes.
- Phosphorylation at Ser365/Ser371/Ser378/Thr374: Mediates receptor internalization and desensitization.
- Mutual Exclusivity: Phosphorylation at Tyr352 and palmitoylation at Cys356 are mutually exclusive, suggesting a regulatory switch controlling receptor trafficking [8].
Proteolytic Cleavage by Metalloendopeptidases
Bradykinin degradation involves a network of enzymes:
- Primary Cleavers: ACE (kininase II) hydrolyzes Pro⁷-Phe⁸ bond; Carboxypeptidase N (kininase I) removes the C-terminal Arg⁹ [7].
- Alternative Enzymes: Neprilysin, endothelin-converting enzymes, and aminopeptidase P collectively limit BK half-life to <30 seconds in vivo [7].
- Substrate-Specificity Determinants: For tissue kallikrein-mediated release of BK variants, residues at P3 (e.g., Pro in [Hyp³]-BK) and P5 (hydrophobic residues) influence catalytic efficiency [6].
Table 3: Impact of Post-Translational Modifications on Bradykinin Function
Modification | Site | Functional Consequence | Pathological Association |
---|
Carbamylation | N-terminal Arg¹ | ↓ B2 receptor affinity; ↓ wound healing | Uremia, chronic kidney disease |
Hydroxylation | Pro³ → Hyp³ | ↑ Resistance to ACE degradation | Constitutive processing variant |
Receptor Palmitoylation | Cys356 (B2 receptor) | Membrane anchoring; signal transduction | Regulation of inflammatory responses |
Receptor Phosphorylation | Ser378/Thr374 (B2 R) | Receptor internalization; desensitization | Modulates vascular permeability |
These PTMs and cleavage patterns fine-tune kinin signaling in response to physiological or pathological stimuli, highlighting the complexity of the kallikrein-kinin system.